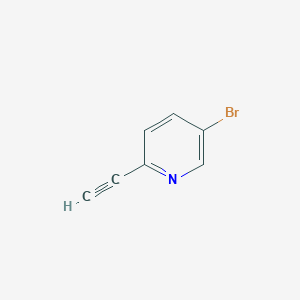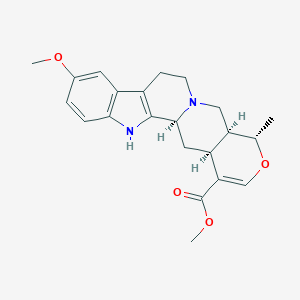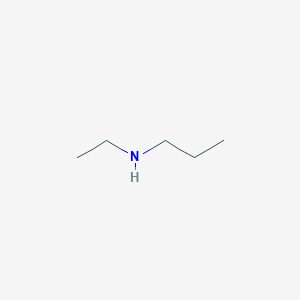
5-Bromo-2-ethynylpyridine
描述
Synthesis Analysis
The synthesis of 5-Bromo-2-ethynylpyridine derivatives involves multiple steps, including palladium-catalyzed cross-coupling reactions and the Sonogashira reaction. One approach describes the synthesis of 2,5-bis{β-[p-(6-hydroxylhexyloxy)phenyl]ethynyl}pyridine from precursors like 5-bromo-2-iodin-pyridine through a series of reactions, including Williamson synthesis, hydrolysis, and Sonogashira coupling (Hou Hao-qing, 2010).
Molecular Structure Analysis
Molecular structure analysis of 5-Bromo-2-ethynylpyridine and its derivatives often utilizes techniques such as NMR, IR spectroscopy, and elemental analysis to characterize the synthesized compounds. These analyses provide detailed information on the molecular geometry, electronic structure, and bonding patterns, essential for understanding the compound's reactivity and properties.
Chemical Reactions and Properties
5-Bromo-2-ethynylpyridine undergoes various chemical reactions, including nucleophilic substitution, cycloaddition, and polymerization, leading to a wide range of organic molecules and polymers. For example, it can participate in palladium-catalyzed cross-coupling reactions with arylboronic acids and alkynylzincs, demonstrating its utility in synthesizing substituted pyrimidine compounds (J. Goodby et al., 1996).
科学研究应用
Synthesis of Substituted Pyrimidine Compounds : 5-Bromo-2-iodopyrimidine is used in the efficient synthesis of substituted pyrimidine compounds through selective palladium-catalyzed cross-coupling reactions (Goodby et al., 1996).
Spectroscopic and Antimicrobial Properties : 5-Bromo-2-(trifluoromethyl)pyridine exhibits promising spectroscopic, optical, DNA, and antimicrobial properties, with potential applications in pharmaceuticals and biotechnology (Vural & Kara, 2017).
Synthesis of Nitropyridines : 2-Bromo-5-nitropyridine reacts with terminal acetylenes to synthesize substituted 5-nitro-2-ethynylpyridines (Sagitullina et al., 2010).
Ionic Polyacetylene Derivatives : The catalyst-free polymerization of 2-ethynylpyridine with 2-(bromomethyl)benzyl alcohol yields ionic polyacetylenes with stable redox currents (Lim et al., 2018).
Radiation Sensitizing and Antiviral Agents : 5-Substituted uracil derivatives, including 5-(2-bromovinyl)-2'-deoxyuridine, show potential as radiation sensitizing agents, anti-cancer agents, and antiviral agents (Walker et al., 1980).
Molecular Diode and Nano-actuator Applications : The 3-nitro-2-(3'-nitro-2'-ethynylpyridine)-5-thiopyridine molecule demonstrates charge-induced conformational switching, useful in memory devices or nano-actuators (Derosa et al., 2003).
Synthesis of Polyacetylenes : Polymerization of ethynylpyridines with bromine produces conjugated ionic polyacetylenes with polar solvent solubility (Subramanyam et al., 1992).
Synthesis of Novel Pyridine Derivatives : Efficient synthesis of novel pyridine-based derivatives via Suzuki Cross-Coupling Reaction shows potential for anti-thrombolytic and biofilm inhibition activities (Ahmad et al., 2017).
安全和危害
5-Bromo-2-ethynylpyridine may cause skin irritation and serious eye irritation . It is harmful if swallowed or inhaled . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
属性
IUPAC Name |
5-bromo-2-ethynylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN/c1-2-7-4-3-6(8)5-9-7/h1,3-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLAJERHBBEPQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40553707 | |
| Record name | 5-Bromo-2-ethynylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40553707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-ethynylpyridine | |
CAS RN |
111770-86-6 | |
| Record name | 5-Bromo-2-ethynylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40553707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-ethynylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![2-[2,4-Bis(1,2,4-triazol-1-yl)phenyl]-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B33219.png)

